molecular formula C12H12N2O3 B2832028 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1334148-01-4

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B2832028
CAS No.: 1334148-01-4
M. Wt: 232.239
InChI Key: OROQPHVHBNAGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound featuring an oxazole ring fused to a pyridine ring. The cyclopentyl substituent at position 3 and the carboxylic acid group at position 5 define its structural uniqueness. The carboxylic acid moiety offers hydrogen-bonding capacity, critical for interactions in medicinal chemistry or material science applications .

Properties

IUPAC Name

3-cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)8-5-9-10(7-3-1-2-4-7)14-17-11(9)13-6-8/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROQPHVHBNAGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC3=C2C=C(C=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired oxazolo-pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of oxazolo[5,4-b]pyridine derivatives, including 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, as anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines through mechanisms that may involve apoptosis and inhibition of angiogenesis.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the structure-activity relationship (SAR) of oxazolo[5,4-b]pyridine derivatives revealed that modifications to the compound significantly affect its anticancer activity. For instance, compounds with specific substituents at the C(2) position showed enhanced activity against human umbilical vein endothelial cells (HUVECs) with IC50 values lower than that of standard drugs like sorafenib .

Table 1: IC50 Values of Selected Compounds

CompoundCell LineIC50 (µM)
SorafenibHUVEC18.24 ± 1.27
This compoundHUVEC12.43 ± 0.52
Other derivativeHT2939.10 ± 7.79

This indicates a promising profile for this compound as a potential therapeutic agent in oncology.

Other Therapeutic Applications

Beyond oncology, the unique chemical structure of this compound suggests potential applications in other therapeutic areas such as:

  • Neurological Disorders : Preliminary research indicates that derivatives may exhibit neuroprotective properties.
  • Anti-inflammatory Effects : Some studies suggest that oxazolo[5,4-b]pyridines may modulate inflammatory responses.

Synthetic Methods and Derivative Development

The synthesis of this compound has been explored using various methodologies aimed at optimizing yield and purity. Notably:

  • A novel method for synthesizing carboxylic derivatives has been reported, which enhances the efficiency of obtaining these compounds from simpler precursors .

Table 2: Synthesis Methods Overview

MethodYield (%)Remarks
Traditional Method60%Longer reaction time
New Method85%Improved efficiency

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazolopyridine Derivatives

Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Structural Features Predicted/Reported Properties
Cyclopentyl (Target) C₁₂H₁₂N₂O₃* 232.24 Bulky aliphatic group; carboxylic acid at C5 High lipophilicity (inferred)
tert-Butyl C₁₁H₁₂N₂O₃ 220.23 Highly branched aliphatic group Predicted CCS (M+H): 146.1 Ų
2-Methylphenyl C₁₄H₁₀N₂O₃ 254.24 Aromatic ring with methyl group SMILES: CC1=CC=CC=C1C2=NOC3=C2C=C(C=N3)C(=O)O
Propyl C₁₀H₁₀N₂O₃ 206.20 Linear alkyl chain Boiling point: Not available; shipped globally
Methyl C₈H₆N₂O₃ 178.15 Smallest alkyl substituent Suppliers: 6+ (e.g., AldrichCPR, AKOS000117973)

*Calculated based on analogs (e.g., ).

Key Observations:

Lipophilicity : The cyclopentyl group likely increases logD compared to methyl or propyl substituents, akin to tert-butyl, but with distinct steric effects due to its cyclic structure.

Steric Effects : Bulky groups (e.g., tert-butyl, 2-methylphenyl) may hinder rotational freedom or binding in biological targets, whereas linear chains (propyl) offer flexibility .

Synthetic Accessibility : Methyl and propyl derivatives are commercially available from multiple suppliers, suggesting well-established synthetic routes . The cyclopentyl variant may require specialized cyclization or coupling methods, as seen in ’s protocols for acyl chloride reactions.

Functional and Application-Based Comparisons

Medicinal Chemistry Relevance

  • 3-(2-Methylphenyl) Analog : The aromatic ring enables π-π stacking interactions, useful in kinase inhibitors or protein-binding applications .
  • Target Compound (Cyclopentyl) : Cyclopentyl groups are employed in drug candidates to balance metabolic stability and solubility, as seen in ’s oxazole-containing ligand for soluble guanylate cyclase modulation .

Industrial and Commercial Availability

  • Propyl Derivative : Available for bulk orders with global shipping (China, US, India), though temporarily out of stock .
  • Methyl Derivative : Six suppliers list this compound, reflecting high demand for early-stage drug discovery .
  • Cyclopentyl Variant: No direct commercial listings were found, suggesting it may require custom synthesis (e.g., via methods in or 16) .

Biological Activity

3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and related structure-activity relationships (SAR).

  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 1334148-01-4

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds within the oxazolo[5,4-b]pyridine class have shown promising activities in various studies.

Anticancer Activity

Several studies on similar oxazole and pyridine derivatives indicate that these compounds can exhibit significant anticancer properties. For instance:

  • Disorazole A and its derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells with IC₅₀ values in the picomolar range . While specific data for this compound is limited, its structural similarity suggests potential activity against cancer cell lines.

Antimicrobial Activity

Compounds derived from oxazolo[5,4-b]pyridine structures have been explored for their antibacterial properties. A patent describes several derivatives showing effectiveness against various bacterial strains . Although there is no direct evidence for the antimicrobial activity of this compound itself, it may warrant investigation based on this precedent.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is often influenced by specific structural features:

  • Cyclopentyl Group : The presence of the cyclopentyl moiety may enhance lipophilicity and cellular uptake.
  • Oxazole Ring : The oxazole ring is crucial for biological interactions; modifications can significantly alter potency and selectivity against target enzymes or receptors.

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential:

CompoundActivityCell LineIC₅₀ Value
Disorazole AAntiproliferativeA549<1 nM
Disorazole CAntiproliferativeA2780Nanomolar potency

These findings suggest that derivatives with similar scaffolds could possess significant biological activities worth further exploration.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, and what parameters are critical for reaction efficiency?

  • Methodological Answer : Synthesis typically involves cyclization of precursors containing the cyclopentyl group and oxazolo-pyridine core. For analogous compounds, condensation of aldehydes with aminopyridines, followed by cyclization under catalytic conditions (e.g., palladium or copper catalysts in solvents like DMF or toluene), is common. Key parameters include temperature control (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) to maximize yield and purity .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what spectral markers are diagnostic?

  • Methodological Answer :

  • 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm) confirm the core structure. Cyclopentyl protons appear as multiplet signals (δ 1.5–2.5 ppm).
  • IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) should match the calculated molecular weight (e.g., ~290–320 Da based on analogs) .

Q. What preliminary biological screening approaches are recommended, and which target pathways are plausible for this compound?

  • Methodological Answer : Initial screening should include:

  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases, as oxazolo-pyridine analogs show activity in these pathways.
  • Antimicrobial Screening : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
    Structural analogs suggest potential interaction with ATP-binding pockets or metal-dependent enzymes .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions to improve yield and purity during scale-up?

  • Methodological Answer :

  • Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) at varying loadings (1–15 mol%).
  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus toluene for solubility and reaction kinetics.
  • Inline Analytics : Use HPLC or LC-MS to monitor reaction progress and identify byproducts.
  • Continuous Flow Synthesis : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions .

Q. How should discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Purity Verification : Confirm sample purity via HPLC (>95%) to rule out impurities affecting signals.
  • Dynamic Effects : Consider tautomerism or rotameric states (e.g., using variable-temperature NMR).
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and assign carbons/protons unambiguously .

Q. What advanced computational methods predict binding modes with target enzymes, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., kinase ATP pockets).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and conformational changes.
  • Experimental Validation : Validate predictions with Isothermal Titration Calorimetry (ITC) for binding affinity and Surface Plasmon Resonance (SPR) for kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.